Diethyl 5-[4-(2-oxopyrrolidin-1-yl)benzoyl]oxybenzene-1,3-dicarboxylate
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Overview
Description
Diethyl 5-[4-(2-oxopyrrolidin-1-yl)benzoyl]oxybenzene-1,3-dicarboxylate is a complex organic compound that features a pyrrolidinone moiety attached to a benzoyl group, which is further linked to a benzene ring substituted with two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-[4-(2-oxopyrrolidin-1-yl)benzoyl]oxybenzene-1,3-dicarboxylate typically involves multiple steps, starting with the preparation of the pyrrolidinone derivative. One common method involves the cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene, followed by hydrogenation and subsequent treatment with ammonia . The benzoyl group is then introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst . Finally, the ester groups are added via esterification reactions using diethyl oxalate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-[4-(2-oxopyrrolidin-1-yl)benzoyl]oxybenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Diethyl 5-[4-(2-oxopyrrolidin-1-yl)benzoyl]oxybenzene-1,3-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl 5-[4-(2-oxopyrrolidin-1-yl)benzoyl]oxybenzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The pyrrolidinone moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Diethyl (pyrrolidin-2-yl)phosphonate: Similar structure but with a phosphonate group instead of the benzoyl group.
Diethyl (5-oxopyrrolidin-2-yl)phosphonate: Contains a similar pyrrolidinone moiety but with different substituents.
Uniqueness
Diethyl 5-[4-(2-oxopyrrolidin-1-yl)benzoyl]oxybenzene-1,3-dicarboxylate is unique due to its combination of a pyrrolidinone moiety with a benzoyl group and ester functionalities. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
diethyl 5-[4-(2-oxopyrrolidin-1-yl)benzoyl]oxybenzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO7/c1-3-29-21(26)16-12-17(22(27)30-4-2)14-19(13-16)31-23(28)15-7-9-18(10-8-15)24-11-5-6-20(24)25/h7-10,12-14H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFIFVDQJLHSTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)N3CCCC3=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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